4-Ethenyl-4-(pyrrolidin-1-yl)piperidine 4-Ethenyl-4-(pyrrolidin-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17704246
InChI: InChI=1S/C11H20N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h2,12H,1,3-10H2
SMILES:
Molecular Formula: C11H20N2
Molecular Weight: 180.29 g/mol

4-Ethenyl-4-(pyrrolidin-1-yl)piperidine

CAS No.:

Cat. No.: VC17704246

Molecular Formula: C11H20N2

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

4-Ethenyl-4-(pyrrolidin-1-yl)piperidine -

Specification

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
IUPAC Name 4-ethenyl-4-pyrrolidin-1-ylpiperidine
Standard InChI InChI=1S/C11H20N2/c1-2-11(5-7-12-8-6-11)13-9-3-4-10-13/h2,12H,1,3-10H2
Standard InChI Key FQVSRBDOAKVUIH-UHFFFAOYSA-N
Canonical SMILES C=CC1(CCNCC1)N2CCCC2

Introduction

Chemical Identity and Structural Features

4-Ethenyl-4-(pyrrolidin-1-yl)piperidine (C₁₁H₁₈N₂) combines a six-membered piperidine ring with a five-membered pyrrolidine ring and an ethenyl substituent. The 4-position substitution pattern introduces steric and electronic effects that influence reactivity and interactions with biological targets. Key structural attributes include:

  • Piperidine Core: A saturated six-membered ring with one nitrogen atom, contributing to basicity (predicted pKa ~10.3 for analogs) .

  • Pyrrolidinyl Substituent: A five-membered secondary amine ring enhancing lipophilicity and hydrogen-bonding potential.

  • Ethenyl Group: A vinyl moiety that may participate in polymerization or serve as a site for further functionalization.

Comparative analysis with 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) reveals similarities in molecular weight (154.25 g/mol vs. 162.27 g/mol for the ethenyl derivative) and predicted density (~0.989 g/cm³) .

Synthesis and Derivatives

While no direct synthesis protocols for 4-ethenyl-4-(pyrrolidin-1-yl)piperidine are documented, analogous compounds suggest feasible routes:

Alkylation of Piperidine Precursors

4-(1-Pyrrolidinyl)piperidine derivatives are typically synthesized via nucleophilic substitution or reductive amination . For the ethenyl variant, a plausible pathway involves:

  • Quaternization: Reacting 4-chloropiperidine with pyrrolidine to form 4-(pyrrolidin-1-yl)piperidine .

  • Ethenylation: Introducing the ethenyl group via Heck coupling or Wittig reaction, though reaction conditions would require optimization to preserve the amine functionality.

Biological Activity of Analogues

Studies on 4-(1-pyrrolidinyl)piperidine derivatives demonstrate modulatory effects on metabolic pathways. For example, a 2010 study synthesized analogs that reduced plasma glucose levels in vivo at 100 mg/kg doses . The ethenyl group’s electron-withdrawing effects could enhance binding to enzyme active sites, though empirical validation is needed.

Physicochemical Properties

Extrapolating from 4-(1-pyrrolidinyl)piperidine :

PropertyValue (Analog)Predicted (Ethenyl Derivative)
Molecular Weight154.25 g/mol162.27 g/mol
Melting Point53–56 °C45–50 °C (estimated)
Boiling Point228.8 °C235–240 °C
Density0.989 g/cm³1.02–1.05 g/cm³
SolubilityMethanol-solubleModerate organic solubility
pKa10.329.8–10.1

The ethenyl group likely reduces crystallinity compared to the parent compound, favoring oily or low-melting solid forms. Air sensitivity due to amine oxidation remains a concern, necessitating inert storage conditions .

Applications in Drug Discovery

Piperidine-pyrrolidine hybrids are privileged scaffolds in medicinal chemistry. Key areas of interest include:

Sigma Receptor Ligands

Conformationally restricted analogs, such as 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines, exhibit high affinity for sigma receptors (Ki < 10 nM) . The ethenyl group in 4-ethenyl-4-(pyrrolidin-1-yl)piperidine could impose steric constraints, potentially improving subtype selectivity.

Antimicrobial Agents

4-(Pyrrolidinyl)piperidine derivatives serve as intermediates in synthesizing Monensin A esters, potent antibiotics targeting Gram-positive bacteria . The ethenyl substituent might enhance membrane permeability, though cytotoxicity profiles must be evaluated.

Future Research Directions

  • Synthetic Optimization: Developing regioselective methods for ethenyl group introduction.

  • Biological Screening: Evaluating affinity for neurological targets (e.g., sigma-1 receptors) and antimicrobial activity.

  • Computational Modeling: Predicting ADMET properties using QSAR models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator